molecular formula C2H7N B3334505 Ethylamine-15N CAS No. 88216-85-7

Ethylamine-15N

Cat. No. B3334505
Key on ui cas rn: 88216-85-7
M. Wt: 46.08 g/mol
InChI Key: QUSNBJAOOMFDIB-LBPDFUHNSA-N
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Patent
US08211674B2

Procedure details

When applied to an amino acid analyzer and a paper chromatography, the isolated substance exhibited the same behavior as a standard substance of theanine. Furthermore, hydrolysis of the isolated substance using hydrochloric acid or glutaminase yielded L-glutamine and ethylamine at a ratio of 1:1. Thus, since hydrolysis of the isolated substance by glutaminase was thus possible, ethylamine was proved to be combined with the gamma-position of L-glutamine. Furthermore, it was confirmed by L-glutamic acid dehydrogenaze (GluDH) that glutamine yielded by hydrolysis was of L-type. FIG. 4 shows infrared absorption spectrometry (IR) spectra of theanine sample and isolated substance. Both substances exhibited spectra similar to each other. Consequently, the isolated substance was proved to be theanine.
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:10]([OH:12])=[O:11])[CH2:3][CH2:4][C:5]([NH:7]CC)=[O:6].Cl>>[NH2:1][C@H:2]([C:10]([OH:12])=[O:11])[CH2:3][CH2:4][C:5](=[O:6])[NH2:7].[CH2:2]([NH2:1])[CH3:3]

Inputs

Step One
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(=O)NCC)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Furthermore, hydrolysis of the isolated substance

Outcomes

Product
Name
Type
product
Smiles
N[C@@H](CCC(N)=O)C(=O)O
Name
Type
product
Smiles
C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08211674B2

Procedure details

When applied to an amino acid analyzer and a paper chromatography, the isolated substance exhibited the same behavior as a standard substance of theanine. Furthermore, hydrolysis of the isolated substance using hydrochloric acid or glutaminase yielded L-glutamine and ethylamine at a ratio of 1:1. Thus, since hydrolysis of the isolated substance by glutaminase was thus possible, ethylamine was proved to be combined with the gamma-position of L-glutamine. Furthermore, it was confirmed by L-glutamic acid dehydrogenaze (GluDH) that glutamine yielded by hydrolysis was of L-type. FIG. 4 shows infrared absorption spectrometry (IR) spectra of theanine sample and isolated substance. Both substances exhibited spectra similar to each other. Consequently, the isolated substance was proved to be theanine.
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:10]([OH:12])=[O:11])[CH2:3][CH2:4][C:5]([NH:7]CC)=[O:6].Cl>>[NH2:1][C@H:2]([C:10]([OH:12])=[O:11])[CH2:3][CH2:4][C:5](=[O:6])[NH2:7].[CH2:2]([NH2:1])[CH3:3]

Inputs

Step One
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(=O)NCC)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Furthermore, hydrolysis of the isolated substance

Outcomes

Product
Name
Type
product
Smiles
N[C@@H](CCC(N)=O)C(=O)O
Name
Type
product
Smiles
C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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